4-Hydroxy-1-phenyl-2-naphthamide
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Overview
Description
4-Hydroxy-1-phenyl-2-naphthamide is a chemical compound that belongs to the class of naphthamide derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a naphthalene ring system substituted with a hydroxy group at the 4-position and a phenyl group at the 1-position, along with an amide functional group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-phenyl-2-naphthamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-1-naphthaldehyde and aniline.
Condensation Reaction: The 4-hydroxy-1-naphthaldehyde undergoes a condensation reaction with aniline in the presence of a suitable catalyst, such as acetic acid, to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include ethanol, methanol, and acetonitrile.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-phenyl-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the development of fluorescent sensors for detecting metal ions like mercury.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-phenyl-2-naphthamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as a competitive and reversible inhibitor of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. By inhibiting these enzymes, it can modulate the levels of neurotransmitters in the brain, potentially alleviating symptoms of neurological disorders.
Fluorescent Sensing: In the case of its use as a fluorescent sensor, the compound forms a complex with metal ions, leading to changes in its fluorescence properties.
Comparison with Similar Compounds
4-Hydroxy-1-phenyl-2-naphthamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other naphthamide derivatives, such as 1,8-naphthalimide and 4-hydroxy-2-quinolone, share structural similarities but differ in their functional groups and biological activities
Uniqueness: The presence of both hydroxy and phenyl groups in this compound contributes to its unique chemical reactivity and biological activity. .
Properties
Molecular Formula |
C17H13NO2 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-hydroxy-1-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H13NO2/c18-17(20)14-10-15(19)12-8-4-5-9-13(12)16(14)11-6-2-1-3-7-11/h1-10,19H,(H2,18,20) |
InChI Key |
RQNLMFYNTJNGMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C3=CC=CC=C32)O)C(=O)N |
Origin of Product |
United States |
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